2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thioether Formation:
Morpholinoethanone Introduction: The final step involves the reaction of the thioether intermediate with morpholine and an appropriate acylating agent, such as acetic anhydride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The thioether group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinazolinone derivatives, while substitution reactions can produce a variety of thioether derivatives.
Scientific Research Applications
2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinazoline core is known for its biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its ability to interact with various biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and receptors, modulating their activity. The thioether and morpholinoethanone groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)acetic acid
- Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate
Uniqueness
2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone is unique due to the presence of the morpholinoethanone group, which can enhance its solubility and bioavailability compared to similar compounds. This structural feature may also contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-12(17-5-7-20-8-6-17)9-21-14-15-11-4-2-1-3-10(11)13(19)16-14/h1-9H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRMNGJAPFQFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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